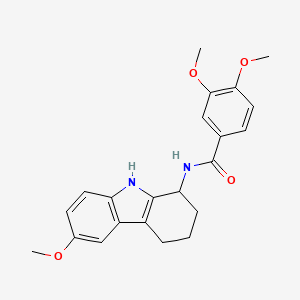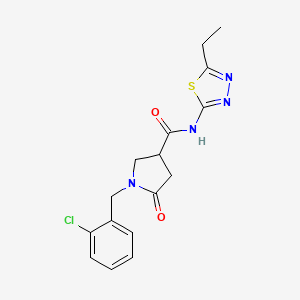
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research fields due to their diverse biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an amino group, which is further connected to a benzamide moiety through a hydroxypropyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions involving appropriate reagents and catalysts.
Substitution Reactions: The dimethyl groups are introduced to the pyrimidine ring through alkylation reactions.
Amination: The amino group is introduced to the pyrimidine ring using amination reactions.
Formation of Benzamide: The benzamide moiety is synthesized separately and then coupled with the pyrimidine derivative through a condensation reaction.
Hydroxypropyl Chain Introduction: The hydroxypropyl chain is introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシプロピル鎖において酸化反応を受けやすく、アルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、ピリミジン環またはベンズアミド部分で起こり、アミンまたはアルコールを生成する可能性があります。
置換: この化合物は、特に芳香環またはピリミジン環において、求核置換反応または求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が、適切な条件下で使用されます。
主な生成物
酸化: カルボン酸またはアルデヒドの生成。
還元: アミンまたはアルコールの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について研究されています。
医学: 抗炎症、抗がん、または抗菌特性など、潜在的な治療効果について調査されています。
産業: 新素材の開発や化学反応の触媒として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
「4-((4,6-ジメチルピリミジン-2-イル)アミノ)-N-(3-ヒドロキシプロピル)ベンズアミド」の作用機序は、その特定の生物学的標的に依存します。一般的には、酵素や受容体と相互作用し、それらの活性を調節する可能性があります。この化合物の構造は、酵素の活性部位に適合したり、受容体部位に結合したりすることができるため、細胞経路や生理学的プロセスに影響を与えます。
6. 類似の化合物との比較
類似の化合物
4-((4,6-ジメチルピリミジン-2-イル)アミノ)ベンズアミド: ヒドロキシプロピル鎖を欠いているため、生物活性が変化する可能性があります。
N-(3-ヒドロキシプロピル)ベンズアミド: ピリミジン環を欠いているため、結合親和性と特異性が影響を受ける可能性があります。
4-アミノベンズアミド: より単純な構造で、異なる生物学的特性を持つ可能性があります。
独自性
「4-((4,6-ジメチルピリミジン-2-イル)アミノ)-N-(3-ヒドロキシプロピル)ベンズアミド」は、ピリミジン環、ベンズアミド部分、ヒドロキシプロピル鎖の組み合わせによって、独自性を持ちます。この独自の構造は、類似の化合物では観察されない、特定の生物活性や相互作用をもたらす可能性があります。
類似化合物との比較
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide: Lacks the hydroxypropyl chain, potentially altering its biological activity.
N-(3-hydroxypropyl)benzamide: Lacks the pyrimidine ring, which may affect its binding affinity and specificity.
4-aminobenzamide: A simpler structure that may have different biological properties.
Uniqueness
“4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” is unique due to the combination of its pyrimidine ring, benzamide moiety, and hydroxypropyl chain. This unique structure may confer specific biological activities and interactions that are not observed in similar compounds.
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-10-12(2)19-16(18-11)20-14-6-4-13(5-7-14)15(22)17-8-3-9-21/h4-7,10,21H,3,8-9H2,1-2H3,(H,17,22)(H,18,19,20) |
InChIキー |
NISBTHDZFXNYFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B11008087.png)
![methyl 3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]propanoate](/img/structure/B11008088.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11008104.png)
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}acetamide](/img/structure/B11008107.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B11008113.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11008132.png)


![2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11008144.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11008147.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11008156.png)

